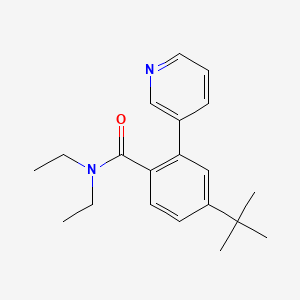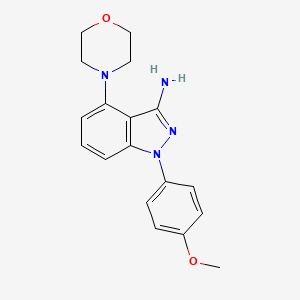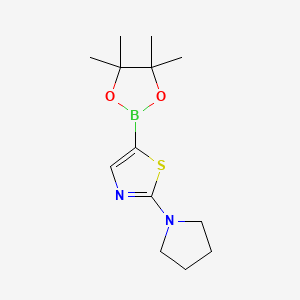
2-(Pyrrolidin-1-YL)thiazol-5-ylboronic acid pinacol ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of boronic acid derivatives like PYTB often involves Suzuki–Miyaura coupling , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of alkyl boronic esters, a process that removes the boron moiety, is also a crucial step in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of PYTB consists of a pyrrolidine ring attached to a thiazole ring, which is further connected to a boronic acid pinacol ester group.Chemical Reactions Analysis
Boronic acid derivatives like PYTB can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is also a significant reaction .Physical And Chemical Properties Analysis
PYTB has an empirical formula of C13H21BN2O2S and a molecular weight of 280.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Sensing Applications
Heterocyclic compounds, including those with pyrrolidine and thiazole moieties, are pivotal in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These properties make them suitable for use as sensing probes in biological and medicinal applications. For instance, pyrimidine derivatives, which share structural similarities with thiazoles, have been utilized extensively as exquisite sensing materials, demonstrating the broad applicability of these heterocycles in sensor technology (Jindal & Kaur, 2021).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, which is part of the chemical name of interest, is widely recognized for its versatility in medicinal chemistry. It provides an excellent framework for exploring the pharmacophore space and contributes significantly to the stereochemistry and three-dimensional (3D) structure of molecules. Pyrrolidine-based compounds have been identified for their selectivity and biological activity across various therapeutic areas, highlighting the scaffold's importance in designing new biologically active compounds (Li Petri et al., 2021).
Applications in Sustainable Nematode Management
Research has also explored the potential of pyrrolizidine alkaloids, which, like pyrrolidines, contain nitrogen heterocycles, for sustainable nematode management. Certain plant species producing these alkaloids could be used effectively in controlling nematode populations, showcasing the agricultural applications of compounds with such heterocyclic structures (Thoden & Boppré, 2010).
Chemical Groups in CNS Drug Synthesis
Functional chemical groups, including those present in pyrrolidine and thiazole structures, play a crucial role in synthesizing compounds with central nervous system (CNS) activity. These heterocycles are part of a larger class of compounds that can influence a wide range of CNS effects, underscoring their significance in developing new therapeutic agents (Saganuwan, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-15-11(19-10)16-7-5-6-8-16/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZMMMSQSKOKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-YL)thiazol-5-ylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



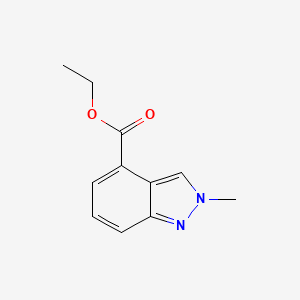
![tert-Butyl 5-[amino(hydroxyimino)methyl]-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1467594.png)
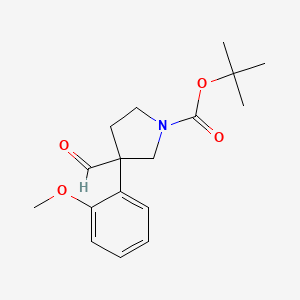
![1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467598.png)
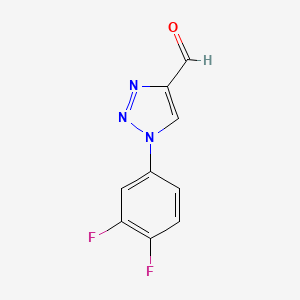
![(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine](/img/structure/B1467600.png)
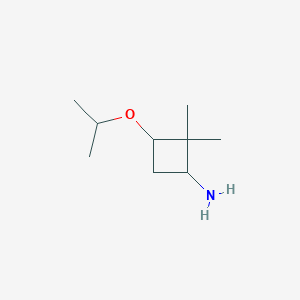
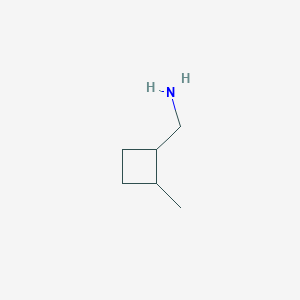
![4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1467604.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-isopropyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1467605.png)
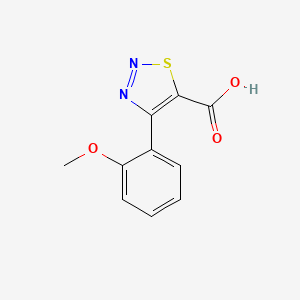
![tert-Butyl 8-[amino(hydroxyimino)methyl]-7-methyl-3,4-dihydro[2,6]naphthyridine-2(1H)-carboxylate](/img/structure/B1467611.png)
